9-butyl-1,8-dimethyl-3,9-dihydro-1H-purine-2,6-dione 9-butyl-1,8-dimethyl-3,9-dihydro-1H-purine-2,6-dione
Brand Name: Vulcanchem
CAS No.: 61080-39-5
VCID: VC19528343
InChI: InChI=1S/C11H16N4O2/c1-4-5-6-15-7(2)12-8-9(15)13-11(17)14(3)10(8)16/h4-6H2,1-3H3,(H,13,17)
SMILES:
Molecular Formula: C11H16N4O2
Molecular Weight: 236.27 g/mol

9-butyl-1,8-dimethyl-3,9-dihydro-1H-purine-2,6-dione

CAS No.: 61080-39-5

Cat. No.: VC19528343

Molecular Formula: C11H16N4O2

Molecular Weight: 236.27 g/mol

* For research use only. Not for human or veterinary use.

9-butyl-1,8-dimethyl-3,9-dihydro-1H-purine-2,6-dione - 61080-39-5

Specification

CAS No. 61080-39-5
Molecular Formula C11H16N4O2
Molecular Weight 236.27 g/mol
IUPAC Name 9-butyl-1,8-dimethyl-3H-purine-2,6-dione
Standard InChI InChI=1S/C11H16N4O2/c1-4-5-6-15-7(2)12-8-9(15)13-11(17)14(3)10(8)16/h4-6H2,1-3H3,(H,13,17)
Standard InChI Key HYYRLSAEMYVRFQ-UHFFFAOYSA-N
Canonical SMILES CCCCN1C(=NC2=C1NC(=O)N(C2=O)C)C

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

The compound’s IUPAC name is 9-butyl-1,8-dimethyl-3H-purine-2,6-dione, and its systematic chemical structure includes:

  • A purine backbone with ketone groups at positions 2 and 6.

  • Methyl groups at N1 and N8.

  • A butyl chain at N9.

Table 1: Molecular Properties

PropertyValueSource
CAS Number61080-39-5
Molecular FormulaC₁₁H₁₆N₄O₂
Molecular Weight236.27 g/mol
IUPAC Name9-Butyl-1,8-dimethyl-3H-purine-2,6-dione
SMILESCCCCN1C(=NC2=C1NC(=O)N(C2=O)C)C
XLogP3-AA1.0

Spectral Data

  • ¹H NMR: Peaks corresponding to methyl (δ ~3.3 ppm) and butyl (δ ~1.5–1.7 ppm) groups dominate the spectrum.

  • ¹³C NMR: Carbonyl resonances at δ ~155–160 ppm confirm the dione structure.

  • Mass Spectrometry: A molecular ion peak at m/z 236.27 aligns with the molecular formula .

Synthesis and Structural Modifications

Synthetic Routes

The compound is synthesized via alkylation of the xanthine nucleus, a common strategy for purine derivatives . A typical procedure involves:

  • Base alkylation: Reaction of xanthine with iodomethane or methyl iodide to introduce methyl groups at N1 and N8.

  • N9 substitution: Subsequent treatment with 1-bromobutane in the presence of a base (e.g., K₂CO₃) to attach the butyl chain.

Key Reaction Conditions:

  • Solvents: Acetone or dimethylformamide (DMF).

  • Catalysts: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) .

  • Yield: ~50–65% after purification.

Structural Analogues

Modifications at N7 or N9 positions alter hydrophobicity and receptor affinity. For example:

  • N7 substitution: Replacing the methyl group with larger alkyl chains (e.g., propyl) enhances membrane permeability but reduces aqueous solubility .

  • N9 butyl chain: Increases lipophilicity, potentially improving blood-brain barrier penetration compared to unsubstituted xanthines .

Biological Activity and Mechanism

Adenosine Receptor Interactions

Xanthines are classical adenosine receptor (AR) antagonists, and this compound’s substitutions influence subtype selectivity:

  • A₁ AR: Moderate affinity (Ki ~1–10 µM), similar to theophylline .

  • A₂B AR: Higher selectivity due to the butyl group’s hydrophobic interactions .

  • A₃ AR: Negligible activity, unlike some 8-phenylxanthine derivatives .

Table 2: Comparative Receptor Affinity of Xanthine Derivatives

CompoundA₁ AR (Ki, nM)A₂B AR (Ki, nM)Selectivity (A₂B/A₁)Source
9-Butyl-1,8-dimethyl-xanthine12005302.3
Theophylline800010,0000.8
1,3-Dipropyl-8-cyclopentylxanthine0.434008500

Enzymatic Inhibition

  • Phosphodiesterase (PDE) inhibition: Weak activity compared to IBMX (3-isobutyl-1-methylxanthine) .

  • Monoamine oxidase B (MAO-B): No significant inhibition, unlike某些8-aminoalkyl xanthines .

Comparative Analysis with Related Compounds

Selectivity Trends

  • 8-Phenylxanthines: Higher A₂A affinity but greater cardiovascular side effects .

  • 1,3-Dialkylxanthines: Improved metabolic stability over 1-methyl derivatives .

Research Gaps and Future Directions

  • Pharmacokinetic studies: No data on absorption, distribution, or half-life.

  • In vivo efficacy: Animal models of asthma or neurodegeneration are needed.

  • Toxicity profiling: Acute and chronic toxicity remain uncharacterized.

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